molecular formula C10H9NO3 B11802225 Methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylate

Methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B11802225
M. Wt: 191.18 g/mol
InChI Key: FHCXHKMIDWIOOB-UHFFFAOYSA-N
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Description

Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that combines a furan ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of furan derivatives with pyrrole derivatives. One common method includes the use of a furan aldehyde and a pyrrole ester in the presence of a base catalyst. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring but lacks the pyrrole moiety.

    Pyrrole-3-carboxylic acid: Contains the pyrrole ring but not the furan ring.

    Methylfuran: Similar furan structure but without the pyrrole component.

Uniqueness

Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate is unique due to its combined furan and pyrrole rings, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C10H9NO3/c1-13-10(12)8-6-11-5-7(8)9-3-2-4-14-9/h2-6,11H,1H3

InChI Key

FHCXHKMIDWIOOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C1C2=CC=CO2

Origin of Product

United States

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